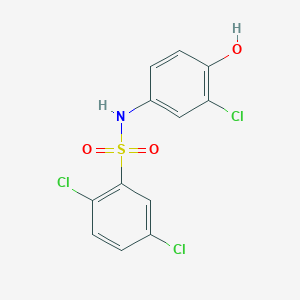

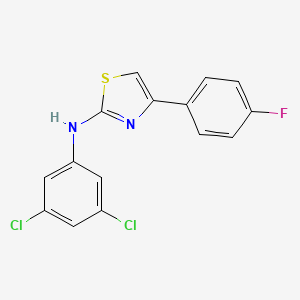

![molecular formula C11H13NO4 B3740054 5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B3740054.png)

5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid

説明

The compound “5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid” is a derivative of the amino acid tyrosine . Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins. It is a non-essential amino acid with a polar side group .

Synthesis Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Molecular Structure Analysis

The molecular structure of compounds similar to “5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid” plays a crucial role in their biological activity . For instance, 4-(4-Hydroxyphenyl)-but-3-en-2-one with a methyl vinyl ketone substitution on the benzene ring was found to be a potent inhibitor for both enzymes .Chemical Reactions Analysis

The chemical reactions of compounds similar to “5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid” have been studied. For example, 4-(4-Hydroxyphenyl)-but-3-en-2-one was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .科学的研究の応用

Tyrosinase Inhibition and Cosmetic Applications

Research has identified compounds structurally related to 5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid in pineapple fruits, with inhibitory activities against tyrosinase. These compounds may contribute to the anti-browning effect of pineapple juice and have potential applications as skin whitening agents in cosmetic formulations (Zheng et al., 2010).

Synthesis and Applications in Biologically Active Systems

The compound 5-aminolevulinic acid, closely related to 5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme. These systems are central to vital processes like photosynthesis and oxygen transport. A synthetic scheme for isotopomers of 5-aminolevulinic acid has been proposed, highlighting its significance in biological research (Shrestha‐Dawadi & Lugtenburg, 2003).

Electrosynthesis for Hydrochloride Variant

Electrosynthesis methods have been developed for the hydrochloride variant of 5-amino-4-oxopentanoic acid, a compound analogous to5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid. This research explores various factors influencing yield and quality, such as cathode material and electrolysis conditions. The findings are significant for the efficient synthesis of this compound and its variants, which could have diverse applications (Konarev et al., 2007).

HIV-Protease Assay and Chromogenic Applications

A specific variant of 5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, has been used in the development of a selective HIV-protease assay. This application demonstrates the compound's potential in biomedical research, particularly in developing diagnostic tools for HIV (Badalassi et al., 2002).

Free Radical Scavenging Properties

A study synthesized analogs of theanine, including 2-amino-5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid, and evaluated their free radical scavenging activities. This compound showed notable efficacy in scavenging DPPH and hydroxyl free radicals, suggesting potential applications in antioxidant research and possibly in developing therapeutic agents (Jian-ju, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(4-hydroxyanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(15)16/h4-7,13H,1-3H2,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVAPVLPMQWXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Hydroxyanilino)-5-oxopentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-4-tert-butylbenzamide](/img/structure/B3739978.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B3739986.png)

![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3739987.png)

![N-cyclohexyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3740000.png)

![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}benzamide](/img/structure/B3740004.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740009.png)

![N-(4-chlorophenyl)-N'-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740034.png)

![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B3740047.png)

![5-{[5-(4-iodophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740055.png)